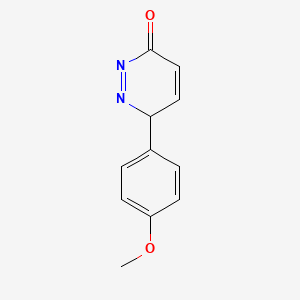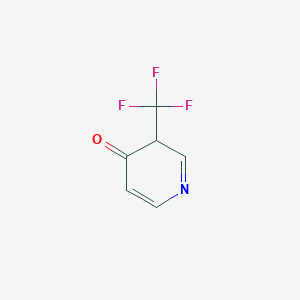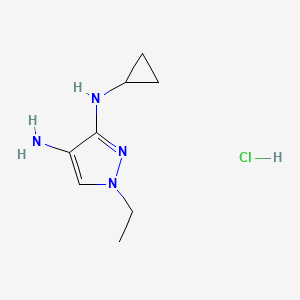
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine can be achieved through various methods. One common approach involves the cyclization of hydrazones with alkynes under mild conditions . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a building block for the cycloaddition with terminal alkynes . These reactions typically require catalysts such as silver or copper and are conducted under controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as bromine or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve the use of halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine include bromine, hydrogen peroxide, hydrazine, and various halides . These reactions are typically conducted under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological context . The detailed molecular mechanisms are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine include:
- 3-cyclopropyl-1-ethyl-1H-pyrazole
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 5-amino-pyrazoles
Uniqueness
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1431970-01-2 |
|---|---|
Molekularformel |
C8H15ClN4 |
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
3-N-cyclopropyl-1-ethylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-12-5-7(9)8(11-12)10-6-3-4-6;/h5-6H,2-4,9H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
ILGYLHCVBYMJAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)NC2CC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


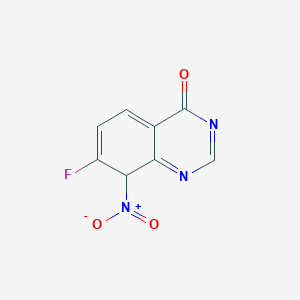
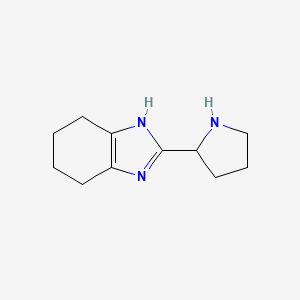
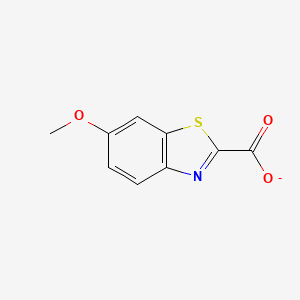
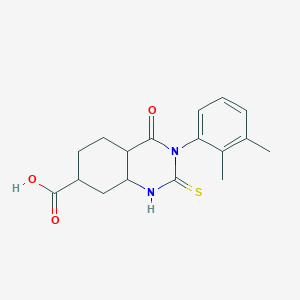
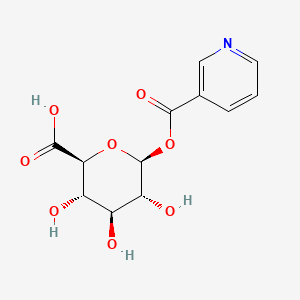
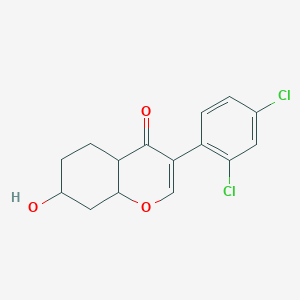
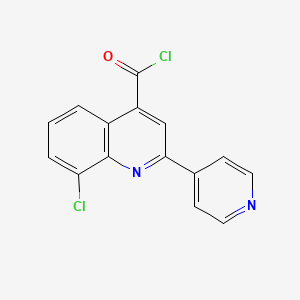
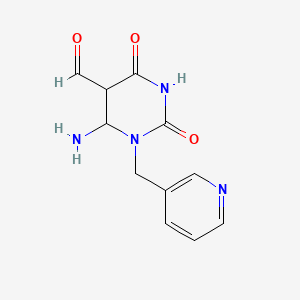
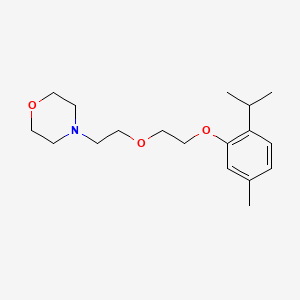
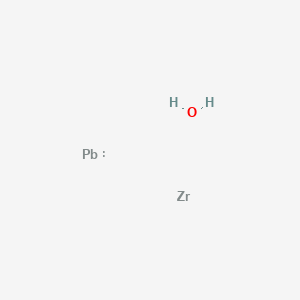
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B12347770.png)

